REACTION_CXSMILES
|
[OH-].[Ca+2:2].[OH-].[C:4]([OH:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>O>[C:4]([O-:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[Ca+2:2].[C:4]([O-:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
317.5 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
606.9 kg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
11.3 kg
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixing
|
Type
|
CUSTOM
|
Details
|
Total batch time was 30 minutes with reaction time of approximately 15 to 20 minutes
|
Duration
|
17.5 (± 2.5) min
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Ca+2:2].[OH-].[C:4]([OH:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>O>[C:4]([O-:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[Ca+2:2].[C:4]([O-:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
317.5 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
606.9 kg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
11.3 kg
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixing
|
Type
|
CUSTOM
|
Details
|
Total batch time was 30 minutes with reaction time of approximately 15 to 20 minutes
|
Duration
|
17.5 (± 2.5) min
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |